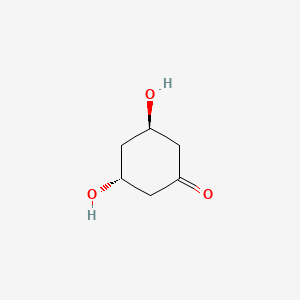![molecular formula C14H21NO4 B570784 N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester CAS No. 1049702-99-9](/img/new.no-structure.jpg)
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a carbamic acid ester, making it a valuable subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester typically involves multiple steps, starting with the preparation of the hydroxyphenyl ethylamine precursor. This precursor is then reacted with methyl isocyanate under controlled conditions to form the desired carbamic acid ester. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester can undergo several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbamic acid ester moiety may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
- N-[(2R)-2-Hydroxy-2-(3-methoxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester is unique due to the specific positioning of the hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
1049702-99-9 |
|---|---|
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.325 |
IUPAC-Name |
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
YZDJRNBSGKONQP-LBPRGKRZSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)










